molecular formula C5H8ClN3OS B1486592 4-chloro-N-(2-methoxyethyl)-1,2,5-thiadiazol-3-amine CAS No. 1156936-13-8

4-chloro-N-(2-methoxyethyl)-1,2,5-thiadiazol-3-amine

Cat. No. B1486592
M. Wt: 193.66 g/mol
InChI Key: UHTAOUHPHJYKEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(2-methoxyethyl)-1,2,5-thiadiazol-3-amine (4-Cl-NME-TDZ) is a thiadiazolamine derivative that has been studied for its potential applications in scientific research. 4-Cl-NME-TDZ is a small molecule that has been explored for its potential to act as a drug delivery system and as a drug target. It has been studied for its ability to modulate the activity of a variety of enzymes and receptors, and has been shown to have a wide range of biochemical and physiological effects.

Scientific Research Applications

4-chloro-N-(2-methoxyethyl)-1,2,5-thiadiazol-3-amine has been studied for its potential applications in scientific research. It has been shown to modulate the activity of a variety of enzymes and receptors, and has been studied as a drug delivery system and as a drug target. It has also been investigated for its potential to be used in the treatment of cancer, Alzheimer’s disease, and other diseases.

Mechanism Of Action

The mechanism of action of 4-chloro-N-(2-methoxyethyl)-1,2,5-thiadiazol-3-amine is not yet fully understood. It is believed to modulate the activity of enzymes and receptors by binding to their active sites and inhibiting their activity. It is also believed to interact with cellular membranes and to affect the activity of transporters, resulting in the modulation of various biochemical pathways.

Biochemical And Physiological Effects

4-chloro-N-(2-methoxyethyl)-1,2,5-thiadiazol-3-amine has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of a variety of enzymes and receptors, resulting in the modulation of various biochemical pathways. It has also been shown to affect the activity of transporters, resulting in the modulation of cellular processes. In addition, it has been shown to have anti-inflammatory and antioxidant effects.

Advantages And Limitations For Lab Experiments

The use of 4-chloro-N-(2-methoxyethyl)-1,2,5-thiadiazol-3-amine in lab experiments has several advantages. It is a small molecule, which makes it easy to synthesize and handle. It is also relatively stable and has a wide range of biochemical and physiological effects. However, there are also some limitations. 4-chloro-N-(2-methoxyethyl)-1,2,5-thiadiazol-3-amine is not water-soluble, which can make it difficult to use in some experiments. In addition, its mechanism of action is not yet fully understood, which can make it difficult to predict its effects in different contexts.

Future Directions

The potential applications of 4-chloro-N-(2-methoxyethyl)-1,2,5-thiadiazol-3-amine are vast, and there are many future directions for research. Some potential directions include further exploration of its mechanism of action, its potential applications in the treatment of various diseases, and its potential to be used as a drug delivery system. Additionally, further research could be conducted to investigate its potential to be used as a drug target and its potential to modulate the activity of enzymes and receptors. Finally, research could be conducted to investigate its potential to be used in the development of novel drugs and drug delivery systems.

properties

IUPAC Name

4-chloro-N-(2-methoxyethyl)-1,2,5-thiadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN3OS/c1-10-3-2-7-5-4(6)8-11-9-5/h2-3H2,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTAOUHPHJYKEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NSN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(2-methoxyethyl)-1,2,5-thiadiazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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